molecular formula C31H33N3O6S B12421790 Zafirlukast-13C,d3

Zafirlukast-13C,d3

Cat. No.: B12421790
M. Wt: 579.7 g/mol
InChI Key: YEEZWCHGZNKEEK-LBDFIVMYSA-N
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Description

Zafirlukast-13C,d3 is a compound that is labeled with carbon-13 and deuterium. It is a derivative of Zafirlukast, which is a potent orally active leukotriene D4 receptor antagonist. Zafirlukast is known for its anti-asthmatic, anti-inflammatory, and anti-bacterial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Zafirlukast-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Zafirlukast molecule. This labeling is typically achieved through synthetic organic chemistry techniques, where the isotopes are introduced at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the purity and consistency of the labeled compound. The production is carried out under controlled conditions to maintain the integrity of the isotopic labels .

Chemical Reactions Analysis

Types of Reactions

Zafirlukast-13C,d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Zafirlukast-13C,d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Zafirlukast.

    Biology: Employed in research on leukotriene receptors and their role in inflammatory processes.

    Medicine: Investigated for its potential therapeutic effects in treating asthma and other inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Zafirlukast-13C,d3 exerts its effects by blocking the action of cysteinyl leukotrienes on the CysLT1 receptors. This reduces the constriction of the airways, build-up of mucus in the lungs, and inflammation of the breathing passages. The molecular targets involved include the CysLT1 receptors, and the pathways affected are those related to leukotriene signaling .

Comparison with Similar Compounds

Similar Compounds

    Montelukast: Another leukotriene receptor antagonist used for the treatment of asthma.

    Pranlukast: Similar to Zafirlukast, used for treating asthma and allergic rhinitis.

Uniqueness

Zafirlukast-13C,d3 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism. This labeling provides valuable insights that are not possible with the unlabeled compound .

Properties

Molecular Formula

C31H33N3O6S

Molecular Weight

579.7 g/mol

IUPAC Name

cyclopentyl N-[1-methyl-3-[[4-[(2-methylphenyl)sulfonylcarbamoyl]-2-(trideuterio(113C)methoxy)phenyl]methyl]indol-5-yl]carbamate

InChI

InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i3+1D3

InChI Key

YEEZWCHGZNKEEK-LBDFIVMYSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2C)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC

Origin of Product

United States

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